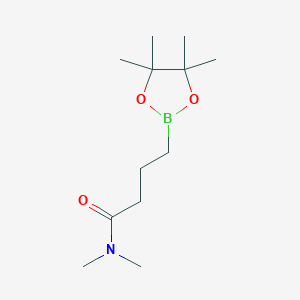
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide typically involves the reaction of N,N-dimethylbutanamide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the boron-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide has several scientific research applications:
作用機序
The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the dioxaborolane ring can stabilize reactive intermediates, facilitating the formation of complex molecular structures .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a butanamide group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
Uniqueness
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is unique due to its specific combination of a dioxaborolane ring and a butanamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
特性
分子式 |
C12H24BNO3 |
|---|---|
分子量 |
241.14 g/mol |
IUPAC名 |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide |
InChI |
InChI=1S/C12H24BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8-10(15)14(5)6/h7-9H2,1-6H3 |
InChIキー |
VKMKJXVWTAYNJZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


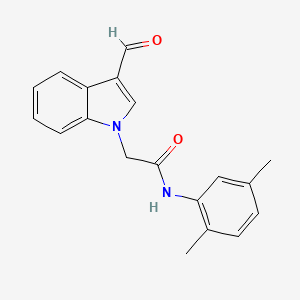
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
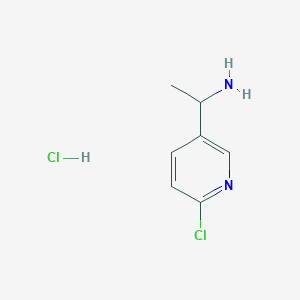
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
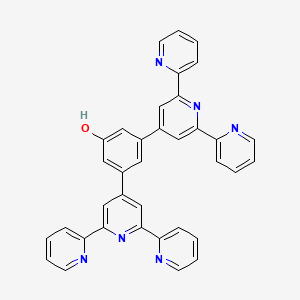
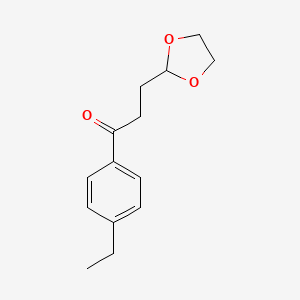
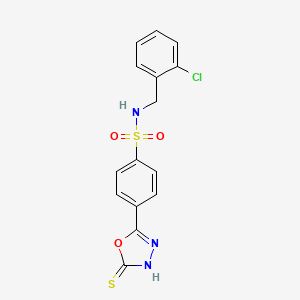
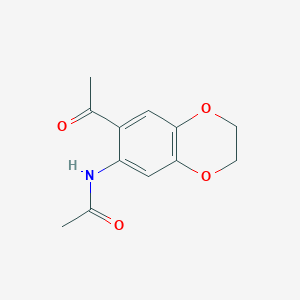

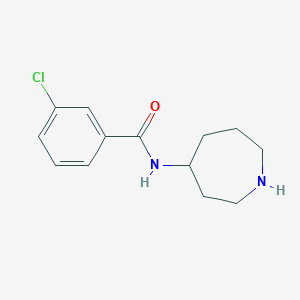
![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)
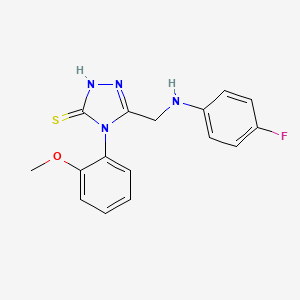
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)
